molecular formula C15H23N3O4S B063366 4-((4-Aminophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine CAS No. 173951-84-3

4-((4-Aminophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine

Cat. No. B063366
M. Wt: 341.4 g/mol
InChI Key: DHRKPOXBSFDUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, including those similar to “4-((4-Aminophenyl)sulfonyl)-1-(tert-butoxycarbonyl)piperazine,” involves nucleophilic substitution reactions, condensation, and other standard organic synthesis procedures. The procedures can vary based on the specific substituents and desired functional groups. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, a related compound, was synthesized through a series of well-defined synthetic steps involving protection and deprotection reactions, showcasing the complexity and the precision required in these synthetic routes (Kulkarni et al., 2016).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including “4-((4-Aminophenyl)sulfonyl)-1-(tert-butoxycarbonyl)piperazine,” is characterized using techniques such as X-ray crystallography. These structures often reveal important information about the conformation, bond lengths, and angles critical to their biological activity and chemical reactivity. The molecular conformation affects the compound's interaction with biological targets and its overall biological profile (Kulkarni et al., 2016).

Chemical Reactions and Properties

Piperazine derivatives undergo a variety of chemical reactions, including nucleophilic substitution, amidation, and sulfonation. The functional groups present in these compounds, such as the sulfonyl and carboxylate groups, play a crucial role in their reactivity. These reactions are essential for modifying the chemical structure to enhance biological activity or to attach these molecules to larger structures (Jiang et al., 2005).

Physical Properties Analysis

The physical properties of “4-((4-Aminophenyl)sulfonyl)-1-(tert-butoxycarbonyl)piperazine” derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug design and pharmaceutical formulations. These properties are determined through various analytical techniques and have significant implications for the compound's stability, formulation, and delivery (Mamat et al., 2012).

Scientific Research Applications

  • Anti-Malarial Activity : Piperazine derivatives have shown potential as anti-malarial agents. Studies on the crystal structures of these compounds, including variations similar to 4-((4-Aminophenyl)sulfonyl)-1-(tert-butoxycarbonyl)piperazine, have highlighted the importance of specific substituents for generating anti-malarial activity (Cunico et al., 2009).

  • Inhibitors of Cancer Cell Proliferation : Piperazine derivatives have been synthesized and evaluated as inhibitors of human breast cancer cell proliferation, highlighting their potential in chemotherapy (Ananda Kumar et al., 2007).

  • Molecular Structure and DFT Calculations : Studies on the crystal structure and density functional theory (DFT) calculations of piperazine derivatives provide insights into the reactive sites and molecular interactions, essential for understanding their pharmacological properties (Kumara et al., 2017).

  • Acetyl-CoA Carboxylase Inhibitors : Piperazine derivatives have been identified as potent and orally active non-selective inhibitors of acetyl-CoA carboxylase, important for regulating fatty acid synthesis (Chonan et al., 2011).

  • Adenosine A2B Receptor Antagonists : Piperazine derivatives have been developed as adenosine A2B receptor antagonists, demonstrating subnanomolar affinity and high selectivity, useful in pharmacology (Borrmann et al., 2009).

  • Antitumour Agents : Novel sulfonamide-1,2,3-triazole derivatives containing piperazine moieties have shown promise as lead compounds for the development of antitumor agents (Fu et al., 2017).

  • Antibacterial Activities : Piperazine derivatives have been synthesized and evaluated for their antibacterial activities, demonstrating potential in combating bacterial infections (Qi, 2014).

  • Chemokine CCR5 Antagonists : Piperidine derivatives, including those with sulfonyl groups, have been explored as chemokine CCR5 antagonists, useful in treating HIV infection and autoimmune diseases (Expert Opinion on Therapeutic Patents, 2003).

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it. This includes using personal protective equipment and working in a well-ventilated area.


Future Directions

The future research directions for this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, further studies might focus on optimizing its structure for better efficacy or fewer side effects.


properties

IUPAC Name

tert-butyl 4-(4-aminophenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)17-8-10-18(11-9-17)23(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRKPOXBSFDUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442594
Record name tert-Butyl 4-(4-aminobenzene-1-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Aminophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine

CAS RN

173951-84-3
Record name 1,1-Dimethylethyl 4-[(4-aminophenyl)sulfonyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173951-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4-aminobenzene-1-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Boc-piperazine and 4-nitrobenzenesulfonyl chloride were allowed to undergo the reaction in DMF in the presence of triethylamine, and then the nitro group was reduced in the sama manner as the catalytic hydrogenation shown in Reference Example 3 to obtain tert-butyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate. FN: 340.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-(4-Nitro-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester (10.0 g, 27 mmol) was suspended in a 5:1 mixture of ethanol and water (80 ml). To this solution was added iron powder (3.9 g, 70.2 mmol) and saturated ammonium chloride solution (8 ml), the mixture was heated to 80° C. for three hours. After this time, the reaction mixture was cooled to room temperature and filtered through a pad of celite, the celite was washed with ethanol (10 ml) and ethyl acetate (50 ml) and the solution was concentrated under vacuum. The resulting residue was partitioned between DCM (50 ml) and water (20 ml), the organic layer was separated, dried with MgSO4, filtered and concentrated to afford the title compound (1.5 g, 89% yield) as a white solid. δH (500 MHz, CDCl3) 7.53 (2H, d), 6.73 (2H, d), 4.36 (2H, br s), 3.56-3.49 (4H, m), 2.98-2.91 (4H, m), 1.42 (9H, s). Tr=1.81 min, m/z (ES+) ([(M−100)+H]+) 242.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.9 g
Type
catalyst
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Aminophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine
Reactant of Route 2
Reactant of Route 2
4-((4-Aminophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine
Reactant of Route 3
4-((4-Aminophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine
Reactant of Route 4
Reactant of Route 4
4-((4-Aminophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine
Reactant of Route 5
Reactant of Route 5
4-((4-Aminophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine
Reactant of Route 6
Reactant of Route 6
4-((4-Aminophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine

Citations

For This Compound
1
Citations
TR Jones, MD Varney, SE Webber… - Journal of medicinal …, 1996 - ACS Publications
To develop novel lipophilic thymidylate synthase (TS) inhibitors, the X-ray structure of Escherichia coli TS in ternary complex with FdUMP and the inhibitor 10-propargyl-5,8-dideazafolic …
Number of citations: 44 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.